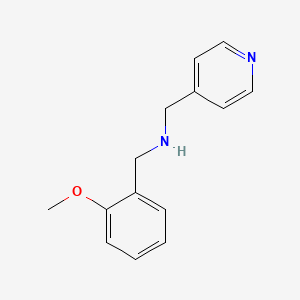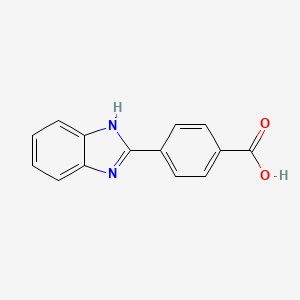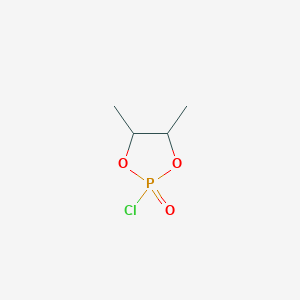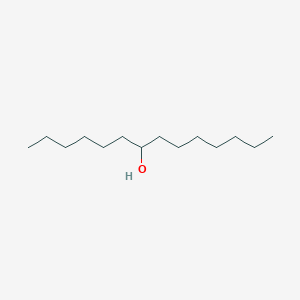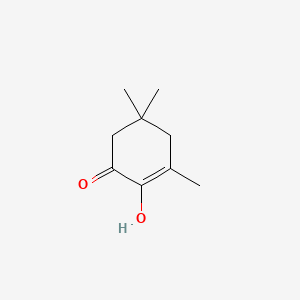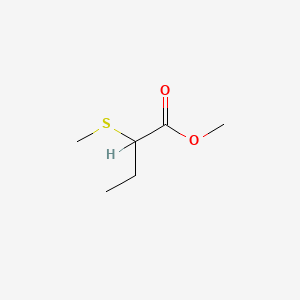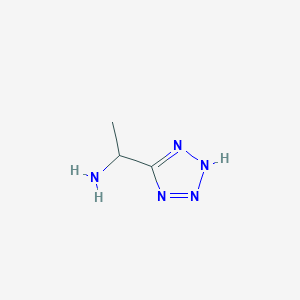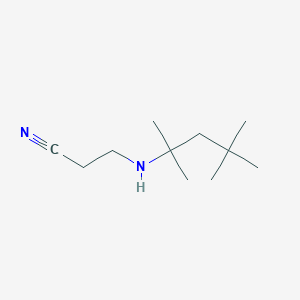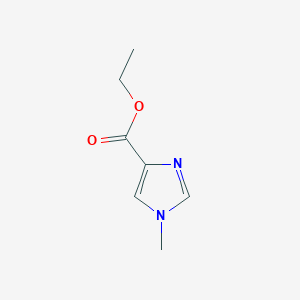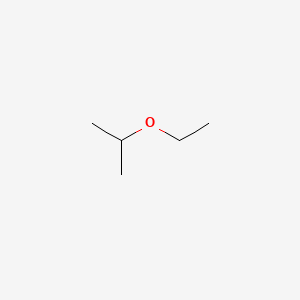
异丙醚
描述
Ethyl isopropyl ether: is an organic compound with the molecular formula C5H12O . It is a type of ether, characterized by an oxygen atom connected to two alkyl groups. In this case, the alkyl groups are ethyl and isopropyl. Ethers are known for their relatively low reactivity, making them useful as solvents in various chemical reactions .
科学研究应用
Chemistry:
Biology and Medicine:
Extraction Solvent: It can be used in the extraction of organic compounds due to its ability to dissolve a wide range of substances.
Industry:
Chemical Synthesis: Used as a solvent in the synthesis of pharmaceuticals and other organic compounds.
作用机制
Target of Action
Ethyl isopropyl ether, a type of ether, primarily targets organic compounds during its reactions . It is often used as a reaction solvent due to its unreactive nature towards most reagents .
Mode of Action
The mode of action of ethyl isopropyl ether involves the cleavage of the carbon-oxygen (C–O) bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The biochemical pathways affected by ethyl isopropyl ether involve the conversion of alkenes to ethers through a process known as alkoxymercuration . This process is similar to oxymercuration, except that an alkene is converted into an ether instead of an alcohol . The reaction occurs in the presence of mercury (II) trifluoroacetate, followed by treatment with sodium borohydride (NaBH4) to produce the ether .
Pharmacokinetics
Ethers, in general, are known to have a small dipole moment due to the presence of an electronegative oxygen atom . This property could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The result of ethyl isopropyl ether’s action is the formation of an alcohol and an alkyl halide product . For example, when ethyl isopropyl ether is cleaved with hydrobromic acid, the products are isopropyl alcohol and bromoethane . The bromide nucleophile preferably attacks the ether’s ethyl substituent because it is less hindered .
Action Environment
The action of ethyl isopropyl ether can be influenced by environmental factors. For instance, many ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . This suggests that the action, efficacy, and stability of ethyl isopropyl ether could be significantly affected by its storage conditions and exposure to oxygen .
准备方法
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of ethers often relies on the Williamson ether synthesis due to its efficiency and the ability to produce a wide variety of ethers by selecting appropriate alkoxide and alkyl halide combinations .
化学反应分析
Types of Reactions:
Acidic Cleavage: Ethers can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under normal conditions, making them stable solvents for various reactions.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used for the cleavage of ethers.
Sodium Ethoxide: Used in the Williamson ether synthesis.
Major Products Formed:
Isopropyl Alcohol and Bromoethane: From the acidic cleavage of ethyl isopropyl ether.
相似化合物的比较
Diethyl Ether (C4H10O): Another common ether used as a solvent.
Isopropyl Methyl Ether (C4H10O): Similar in structure but with different alkyl groups attached to the oxygen atom.
Uniqueness:
属性
IUPAC Name |
2-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-6-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJVWZAETSBXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060805 | |
| Record name | Propane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-54-7 | |
| Record name | Ethyl isopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isopropyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl isopropyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68FC4UEX7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method used to identify and quantify ethyl isopropyl ether in complex mixtures?
A: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed to identify and quantify ethyl isopropyl ether within complex mixtures. This method separates different compounds based on their volatility and then utilizes mass spectrometry to determine their unique mass-to-charge ratios, allowing for precise identification and quantification. [, ]
Q2: Can you elaborate on the significance of ethyl isopropyl ether in the study of methylene reactions with ethers?
A: Ethyl isopropyl ether serves as a key product in the study of methylene reactions with ethers, specifically diethyl ether. Research indicates that methylene inserts into the carbon-hydrogen (C-H) bonds of diethyl ether, yielding ethyl isopropyl ether and ethyl propyl ether. This reaction provides valuable insights into the relative reactivity of primary and secondary C-H bonds towards methylene insertion. Notably, the formation of these products, without carbon rearrangement, suggests a direct insertion mechanism for methylene with diethyl ether. []
Q3: What is the major application of ethyl isopropyl ether in natural product research?
A: Research has identified ethyl isopropyl ether as a constituent of the volatile oil extracted from Beihua. This plant is known for its potential medicinal properties, and analyzing its chemical composition, including the presence of ethyl isopropyl ether, is crucial for understanding its potential therapeutic benefits. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
